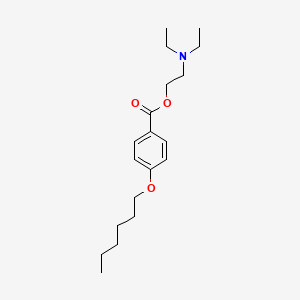![molecular formula C16H16FNO2 B14662235 N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide CAS No. 38007-49-7](/img/structure/B14662235.png)
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide is a chemical compound with the molecular formula C16H16FNO2. This compound is known for its unique structure, which includes an ethylphenoxy group and a fluoroacetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide typically involves the reaction of 4-ethylphenol with 4-fluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-ethylphenol attacks the carbonyl carbon of 4-fluoroacetyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-((4-Ethylphenoxy)methyl)benzoylthioureas: Known for their antimicrobial properties.
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Used in early discovery research.
Uniqueness
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide is unique due to its combination of an ethylphenoxy group and a fluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
38007-49-7 |
|---|---|
Fórmula molecular |
C16H16FNO2 |
Peso molecular |
273.30 g/mol |
Nombre IUPAC |
N-[4-(4-ethylphenoxy)phenyl]-2-fluoroacetamide |
InChI |
InChI=1S/C16H16FNO2/c1-2-12-3-7-14(8-4-12)20-15-9-5-13(6-10-15)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19) |
Clave InChI |
QYEXTQNBMDUVEI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


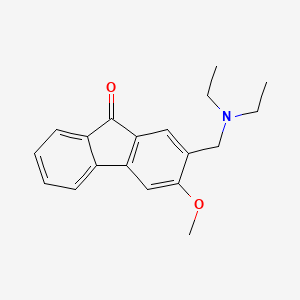
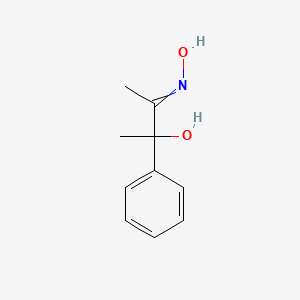
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
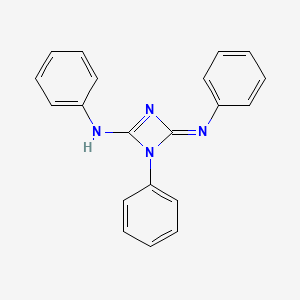
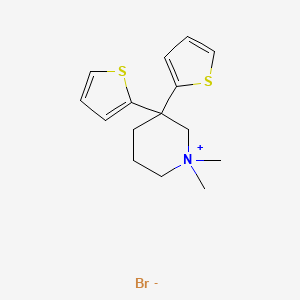
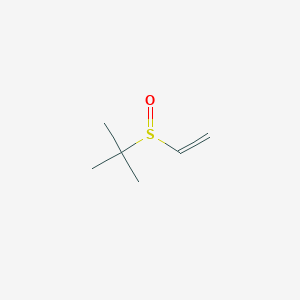
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)





